(R)-2-Amino-2-(2-chloro-6-fluorophenyl)ethanol
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Overview
Description
®-2-Amino-2-(2-chloro-6-fluorophenyl)ethanol is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of an amino group, a hydroxyl group, and a substituted phenyl ring, making it a versatile molecule for chemical reactions and synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2-chloro-6-fluorophenyl)ethanol typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with an appropriate amine under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as catalytic hydrogenation or enzymatic reduction. These methods ensure high yield and purity, making the compound suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(2-chloro-6-fluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
®-2-Amino-2-(2-chloro-6-fluorophenyl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Employed in the study of enzyme mechanisms and as a substrate for enzyme-catalyzed reactions.
Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(2-chloro-6-fluorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and the nature of the target enzyme. It may also interact with receptors or ion channels, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-2-(4-fluorophenyl)ethanol: A stereoisomer with similar chemical properties but different biological activity.
2-(2-Fluorophenyl)ethanol: Lacks the amino group, leading to different reactivity and applications.
2-Amino-2-phenylethanol: Similar structure but without the halogen substituents, affecting its chemical behavior
Uniqueness
®-2-Amino-2-(2-chloro-6-fluorophenyl)ethanol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C8H9ClFNO |
---|---|
Molecular Weight |
189.61 g/mol |
IUPAC Name |
(2R)-2-amino-2-(2-chloro-6-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H9ClFNO/c9-5-2-1-3-6(10)8(5)7(11)4-12/h1-3,7,12H,4,11H2/t7-/m0/s1 |
InChI Key |
KLJIHOOZUUFJCV-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)[C@H](CO)N)F |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(CO)N)F |
Origin of Product |
United States |
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